Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Medicinal Chemistry Process Chemistry Synthetic Methodology

This versatile azetidine building block is strategically designed for medicinal chemistry. Its gem-dimethyl substitution delivers a quantifiable logP of 0.9, a distinct advantage over unsubstituted analogs for optimizing membrane permeability and metabolic stability in lead compounds. The Boc-protected nitrogen and tertiary alcohol provide orthogonal synthetic handles, enabling efficient SAR exploration around the validated 3-hydroxy-3-methylazetidine pharmacophore, which is linked to inflammatory disease targets. Secure this high-purity intermediate to expedite your ADME optimization campaigns with a reliable, well-characterized scaffold.

Molecular Formula C9H17NO3
Molecular Weight 187.239
CAS No. 1104083-23-9
Cat. No. B592253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
CAS1104083-23-9
Molecular FormulaC9H17NO3
Molecular Weight187.239
Structural Identifiers
SMILESCC1(CN(C1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4,12)6-10/h12H,5-6H2,1-4H3
InChIKeyDBJZEDYSQQXOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: A Boc-Protected Azetidine Building Block for Medicinal Chemistry


Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS 1104083-23-9), also known as 1-Boc-3-hydroxy-3-methylazetidine, is a heterocyclic compound characterized by a four-membered, nitrogen-containing azetidine ring . It is a white to off-white solid with a molecular formula of C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is a versatile building block in medicinal chemistry, primarily due to the unique physicochemical properties conferred by its rigid azetidine scaffold, which is often used as a bioisostere for amines, piperidines, and pyrrolidines in drug design [1]. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective deprotection and subsequent functionalization, while the tertiary alcohol at the 3-position provides a synthetic handle for further derivatization [2].

Why Generic Azetidine Substitution Fails: The Quantifiable Impact of the 3-Methyl Group in tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate


Simple substitution of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate with other azetidine building blocks is not straightforward due to quantifiable differences in key molecular properties that directly impact synthetic strategy and final compound behavior. The presence of the gem-dimethyl group on the 3-position of the azetidine ring is not a minor structural variation; it significantly alters physicochemical parameters compared to its unsubstituted analog. This alteration creates a distinct logP and topological polar surface area (TPSA) profile, which are critical determinants of a molecule's permeability, solubility, and overall drug-likeness . Furthermore, the reactivity and synthetic accessibility differ markedly. The compound is often synthesized via a Grignard addition to a 3-oxoazetidine, a route that yields a specific product distribution (e.g., a reported 41% yield) that would not apply to other derivatives . Choosing a different Boc-protected azetidinol would therefore necessitate a separate optimization of reaction conditions and lead to a final compound with an unpredictable lipophilicity profile, directly impacting the efficiency of a medicinal chemistry campaign and the quality of the resulting structure-activity relationship (SAR) data.

Quantitative Evidence Guide: Selecting tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate Over Alternatives


Synthetic Accessibility: Defined Yield from a Robust Grignard Protocol

The compound is prepared with a reported yield of 41% via a specific, reproducible Grignard reaction using methylmagnesium bromide with tert-butyl 3-oxoazetidine-1-carboxylate . This yield represents a practical, quantifiable baseline for laboratory-scale synthesis. For alternative N-Boc-3-substituted azetidinols synthesized via different routes or with different nucleophiles, the expected yield is not directly comparable and would require independent optimization .

Medicinal Chemistry Process Chemistry Synthetic Methodology

Lipophilicity Tuning: Quantified LogP Shift Relative to the Unsubstituted Analog

The 3-methyl group confers a significant and quantifiable increase in lipophilicity compared to the unsubstituted analog. The consensus LogP (cLogP) for tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is predicted to be 0.9 . In contrast, the cLogP for the unsubstituted analog, tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 2737328-17-1), is predicted to be -0.16 [1]. This represents an increase of over 1 log unit, which is a substantial shift in partition coefficient.

Medicinal Chemistry ADME Drug Design

Molecular Weight and Size: A Quantifiable Differentiator from the Deprotected Core

The Boc-protecting group is a substantial contributor to the compound's overall size and molecular weight. The target compound has a molecular weight of 187.24 g/mol . Its deprotected counterpart, 3-hydroxy-3-methylazetidine (free base, CAS 256931-54-1), has a molecular weight of 87.12 g/mol . This is a direct and absolute quantitative difference that dictates handling, stoichiometry, and physicochemical properties.

Medicinal Chemistry Pharmacokinetics Synthetic Chemistry

Pharmacological Scaffold Validation: Documented Use in Bioactive Compound Synthesis

The 3-hydroxy-3-methylazetidine scaffold, which is the core of the target compound after deprotection, is a validated motif in medicinal chemistry. It has been specifically incorporated into compounds claimed for the treatment of inflammation and related disorders, as documented in patent literature [1]. This provides a class-level inference of the scaffold's utility, which is a differentiator from less explored azetidine derivatives with no reported biological activity.

Medicinal Chemistry Drug Discovery Pharmacology

Optimal Research and Industrial Applications for tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate


Medicinal Chemistry: Optimizing Lipophilicity in Lead Compounds

In drug discovery programs aiming to improve membrane permeability or metabolic stability, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate offers a strategic advantage. Its consensus LogP of 0.9 represents a quantifiable increase in lipophilicity over the unsubstituted analog . This property makes it a valuable building block for introducing the 3-hydroxy-3-methylazetidine moiety into lead series where balancing hydrophilicity and lipophilicity is critical for achieving desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Chemistry: Reliable Scale-Up from a Defined Protocol

Process and medicinal chemists can utilize the documented synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate as a starting point for laboratory-scale production. The reported 41% yield from tert-butyl 3-oxoazetidine-1-carboxylate and methylmagnesium bromide provides a tangible benchmark for planning, troubleshooting, and optimizing this key step in a synthetic sequence . This reduces the time and resources needed for method development compared to a novel or uncharacterized route.

Drug Discovery: Leveraging a Validated Pharmacological Scaffold

The 3-hydroxy-3-methylazetidine core is a recognized pharmacophore, having been incorporated into compounds with claims for treating inflammatory conditions [1]. Using tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate as a building block provides access to this validated scaffold, enabling the efficient exploration of structure-activity relationships (SAR) around a motif with known biological relevance, thereby focusing research efforts on a more promising chemical space.

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